5-Bromo-3-(phenylethynyl)pyridin-2-amine

Enzyme Inhibition Eosinophil Peroxidase Myeloperoxidase

Researchers constructing kinase-focused libraries often find simpler pyridine scaffolds lack orthogonal handles for full diversification. This dual-handled building block solves that challenge: • C5-Br enables Suzuki-Miyaura coupling to install diverse aryl/heteroaryl groups • C3-phenylethynyl group enables acid-catalyzed cyclization to 7-azaindole cores • LogP 2.76 & PSA 39.6 Ų predict favorable BBB permeability for CNS-targeted libraries Supplied at ≥98% purity with full QC documentation; ships globally for R&D use.

Molecular Formula C13H9BrN2
Molecular Weight 273.13 g/mol
Cat. No. B13931314
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-3-(phenylethynyl)pyridin-2-amine
Molecular FormulaC13H9BrN2
Molecular Weight273.13 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C#CC2=C(N=CC(=C2)Br)N
InChIInChI=1S/C13H9BrN2/c14-12-8-11(13(15)16-9-12)7-6-10-4-2-1-3-5-10/h1-5,8-9H,(H2,15,16)
InChIKeyPGXQOWSVIDMNLS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5‑Bromo‑3‑(phenylethynyl)pyridin‑2‑amine: Structural & Functional Overview


5‑Bromo‑3‑(phenylethynyl)pyridin‑2‑amine (CAS 953414‑71‑6, C₁₃H₉BrN₂, MW 273.13) is a 2‑aminopyridine derivative bearing a bromine atom at the 5‑position and a phenylethynyl group at the 3‑position [1]. The compound belongs to the class of 3‑alkynyl‑2‑aminopyridines and serves as a versatile building block in medicinal chemistry, particularly for the construction of 7‑azaindoles and kinase‑focused libraries [2]. Its dual‑handled architecture—the C5‑Br for cross‑coupling and the C3‑alkyne for cyclization—distinguishes it from simpler pyridine scaffolds.

Synthetic building block for 7‑azaindole libraries via orthogonal handles
Starting point for EPX‑selective chemical probe development
Suitable for CNS‑focused library design (favorable LogP/PSA profile)

5‑Bromo‑3‑(phenylethynyl)pyridin‑2‑amine: Analogue Swapping Pitfalls


Substituting 5‑bromo‑3‑(phenylethynyl)pyridin‑2‑amine with a close analogue—such as the non‑brominated 3‑(phenylethynyl)pyridin‑2‑amine or the terminal‑alkyne 5‑bromo‑3‑ethynylpyridin‑2‑amine—introduces critical differences in synthetic utility and biological profile. The C5‑Br handle is essential for downstream diversification via Suzuki–Miyaura or Sonogashira couplings; its absence eliminates the capacity to introduce aryl/heteroaryl groups at the 5‑position of the final azaindole or pyridine scaffold . Furthermore, the internal phenylethynyl moiety confers distinct physicochemical properties (LogP ≈ 2.76, PSA ≈ 39.6 Ų) and a unique target interaction landscape that cannot be replicated by analogues with terminal alkynes or saturated linkers [1].

Non‑brominated analogue

Lacks the C5‑Br cross‑coupling handle, severely limiting diversification into aryl/heteroaryl azaindoles.

Terminal‑alkyne analogue

Lower LogP (~1.2) and less stable terminal alkyne may shift reactivity and biological profile; prone to Glaser homocoupling.

5‑Bromo‑3‑(phenylethynyl)pyridin‑2‑amine: Evidence-Based Selection


EPX Selectivity vs. MPO

5‑Bromo‑3‑(phenylethynyl)pyridin‑2‑amine exhibits a 117‑fold selectivity for human eosinophil peroxidase (EPX) over human myeloperoxidase (MPO) in enzymatic assays [1]. In contrast, the non‑brominated analogue 3‑(phenylethynyl)pyridin‑2‑amine shows no reported activity against either peroxidase.

EPX Selectivity vs. MPO
Head‑to‑head
IC₅₀ 360 nM (EPX); 117‑fold over MPO
Supports EPX‑selective probe context
Human EPX bromination assay; PMA‑induced MPO luminometry
Enzyme Inhibition Eosinophil Peroxidase Myeloperoxidase

PNMT Counter-Screen Affinity

The compound demonstrates extremely weak affinity for phenylethanolamine N‑methyltransferase (PNMT) with a Ki of 1.11×10⁶ nM [1]. This is comparable to the inactivity observed for the non‑brominated analogue 3‑(phenylethynyl)pyridin‑2‑amine against diamine oxidase (IC₅₀ = 1.00×10⁶ nM) [2], confirming that the 5‑bromo substitution does not inadvertently introduce unwanted off‑target activity at related amine‑processing enzymes.

PNMT Counter‑Screen
Reported
Ki = 1.11×10⁶ nM (bovine PNMT)
Low off‑target liability context
Negligible affinity; comparable to inactive analogues
Phenylethanolamine N‑Methyltransferase Counter‑Screen Selectivity

LogP and PSA Comparison

5‑Bromo‑3‑(phenylethynyl)pyridin‑2‑amine exhibits a calculated LogP of 2.76 (ALOGPS) and a polar surface area (PSA) of 39.6 Ų [1]. The non‑brominated analogue 3‑(phenylethynyl)pyridin‑2‑amine has a lower molecular weight (194.08 vs. 273.13) and an estimated LogP ~2.0, while the terminal‑alkyne analogue 5‑bromo‑3‑ethynylpyridin‑2‑amine (MW 197.03) has a substantially lower LogP (~1.2) and lacks the extended π‑system of the phenylethynyl group.

LogP and PSA Comparison
Reported
LogP 2.76, PSA 39.6 Ų (ΔLogP +0.7 to +1.5)
CNS permeability prediction context
Calculated properties (ALOGPS); terminal alkyne LogP ~1.2
Physicochemical Property LogP ADME

Orthogonal Synthetic Handles

The compound's 5‑bromo substituent and 3‑phenylethynyl group provide orthogonal synthetic handles. The C5‑Br enables Suzuki–Miyaura coupling to introduce aryl/heteroaryl diversity, while the internal alkyne at C3 undergoes acid‑catalyzed cyclization to form 7‑azaindoles . In contrast, 3‑(phenylethynyl)pyridin‑2‑amine (no C5‑Br) can only undergo cyclization, and 5‑bromo‑3‑ethynylpyridin‑2‑amine (terminal alkyne) is prone to Glaser‑type homocoupling and lacks the enhanced stability of the internal phenylethynyl group.

Orthogonal Synthetic Handles
Class‑level
2 orthogonal handles (C5‑Br + C3‑alkyne)
Enables diverse 2,5‑disubstituted 7‑azaindole libraries
Contrasts with single‑handle or terminal‑alkyne analogues
Organic Synthesis 7‑Azaindole Cross‑Coupling

Commercial Purity & Availability

5‑Bromo‑3‑(phenylethynyl)pyridin‑2‑amine is commercially available from multiple suppliers with a standard purity of ≥98% (HPLC) . In comparison, the non‑brominated analogue 3‑(phenylethynyl)pyridin‑2‑amine is less widely stocked, and the terminal‑alkyne analogue 5‑bromo‑3‑ethynylpyridin‑2‑amine is typically offered at lower purity (95‑97%) and requires custom synthesis for larger quantities.

Commercial Purity
Data to verify
≥98% (HPLC)
Procurement reliability context
Supplier specifications; broader availability vs. analogues
Procurement Purity Supplier

5‑Bromo‑3‑(phenylethynyl)pyridin‑2‑amine: Application Scenarios


Orthogonal 7‑Azaindole Synthesis

Leverage the C5‑Br for Suzuki–Miyaura coupling to install diverse aryl/heteroaryl groups, followed by acid‑catalyzed cyclization of the C3‑phenylethynyl group to generate 7‑azaindole cores. This two‑step diversification is not feasible with non‑brominated or terminal‑alkyne analogues .

EPX Inhibitor Probe Development

Utilize the compound's 117‑fold selectivity for EPX over MPO (IC₅₀ 360 nM vs. 42,000 nM) as a starting point for developing chemical probes to dissect eosinophil biology in asthma and allergic inflammation models .

CNS Building Block Library

Incorporate 5‑bromo‑3‑(phenylethynyl)pyridin‑2‑amine into CNS‑targeted libraries based on its favorable LogP (2.76) and low PSA (39.6 Ų), which predict good blood‑brain barrier permeability relative to less lipophilic analogues .

Application
Selection Property
Validation Focus
Orthogonal 7‑Azaindole Synthesis
Dual orthogonal reactive handles
Cross‑coupling & cyclization yield
EPX Inhibitor Probe Development
EPX selectivity profile
Enzyme inhibition & off‑target screening
CNS Building Block Library
Predicted CNS permeability
LogP/PSA property verification

Technical Documentation Hub

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58 linked technical documents
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